Tosufloxacin

Beschreibung

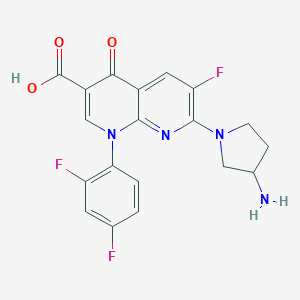

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFMDMBOJLQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-94-6 (4-toluene sulfonate) | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044135 | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100490-36-6 | |

| Record name | Tosufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Tosufloxacin's Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular mechanism by which Tosufloxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. The content herein is curated for professionals in the fields of microbiology, pharmacology, and drug development, offering a comprehensive overview of the drug-enzyme interaction, quantitative inhibitory data, detailed experimental protocols, and visual representations of the underlying pathways.

Introduction: The Role of DNA Gyrase and the Fluoroquinolone Intervention

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is primarily involved in DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.

Fluoroquinolones, including this compound, exert their bactericidal effects by targeting DNA gyrase and the related enzyme, topoisomerase IV.[1][3] These drugs do not bind to the enzyme or DNA alone but rather to the transient enzyme-DNA complex.[1] This interaction stabilizes a key intermediate in the catalytic cycle, the "cleavage complex," where the DNA is cleaved but not yet religated. By trapping this complex, this compound effectively blocks the progression of replication forks and transcription machinery, leading to the accumulation of double-stranded DNA breaks and ultimately, cell death.[1][2]

The Molecular Mechanism of Action: A Stepwise Breakdown

The inhibitory action of this compound on DNA gyrase can be dissected into several key steps, forming a "poisoned" ternary complex:

-

Binding to the Gyrase-DNA Complex: DNA gyrase first binds to a segment of DNA (the G-segment). This is followed by the binding of ATP to the GyrB subunits.

-

DNA Cleavage: The enzyme then makes a staggered, double-stranded cut in the G-segment. The 5' ends of the cleaved DNA become covalently attached to a conserved tyrosine residue in each of the GyrA subunits.

-

Formation of the Ternary Complex: this compound intercalates into the cleaved DNA at the site of the break. It forms a stable, non-covalent ternary complex with both the DNA and the GyrA subunits of the DNA gyrase. This binding pocket is located within the quinolone-resistance determining region (QRDR) of the GyrA subunit.[4]

-

Inhibition of DNA Religation: The presence of this compound within this complex physically obstructs the religation of the cleaved DNA strands. This "poisoned" complex is the primary mechanism of action, effectively halting the catalytic cycle of DNA gyrase.

-

Induction of Double-Strand Breaks and Cell Death: The stalled replication forks eventually collapse, leading to the release of lethal double-stranded DNA breaks. This triggers a cascade of cellular responses, including the SOS response, and ultimately results in bacterial cell death.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against DNA gyrase is quantified through various parameters, most commonly the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

| Parameter | Bacterial Species | Enzyme | Value | Reference |

| IC50 | Enterococcus faecalis | DNA Gyrase | 11.6 µg/ml | [5] |

| IC50 | Escherichia coli | DNA Gyrase | Data not available | |

| IC50 | Staphylococcus aureus | DNA Gyrase | Data not available | |

| IC50 | Streptococcus pneumoniae | DNA Gyrase | Data not available | |

| Ki (Inhibition Constant) | Not Available | DNA Gyrase | Data not available | |

| Kd (Dissociation Constant) | Not Available | DNA Gyrase | Data not available |

Experimental Protocols for Assessing DNA Gyrase Inhibition

The following are detailed methodologies for key experiments used to characterize the interaction of inhibitors like this compound with DNA gyrase.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/ml albumin)

-

This compound or other test compounds

-

Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

-

Agarose gel (1%)

-

Electrophoresis buffer (e.g., TBE or TAE)

-

Ethidium bromide or other DNA stain

-

Gel documentation system

Protocol:

-

Prepare reaction mixtures on ice. For a standard 30 µl reaction, combine the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and the desired concentration of this compound (dissolved in a suitable solvent like DMSO). Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1 unit, the amount required to supercoil >90% of the relaxed DNA substrate in the absence of inhibitor).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked). Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each drug concentration. The IC50 value can then be calculated by plotting the percentage of inhibition against the drug concentration.

DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent DNA-gyrase cleavage complex, leading to the accumulation of linear DNA.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Supercoiled circular plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (similar to assay buffer but may lack ATP for quinolones)

-

This compound or other test compounds

-

SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)

-

Proteinase K solution

-

Stop Solution/Loading Dye

-

Agarose gel (1%)

-

Electrophoresis buffer

-

Ethidium bromide or other DNA stain

-

Gel documentation system

Protocol:

-

Prepare reaction mixtures on ice. In a final volume of 20-30 µl, combine the cleavage buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound.

-

Add DNA gyrase to initiate the reaction.

-

Incubate the reactions at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.

-

Add SDS to a final concentration of 0.2-1% to denature the gyrase subunits that are not covalently attached to the DNA.

-

Add Proteinase K to a final concentration of 0.1-0.5 mg/ml to digest the gyrase protein that is covalently bound to the DNA, thus releasing the linear DNA.

-

Incubate at 37-50°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Analyze the samples by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands. The formation of a linear DNA band indicates the stabilization of the cleavage complex by the drug.

-

Quantify the amount of linear DNA to determine the concentration-dependent effect of the drug on cleavage complex formation.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the core mechanism of this compound's action and the general workflow of the inhibitory assays.

Conclusion

This compound's potent antibacterial activity is rooted in its precise targeting of the DNA gyrase-DNA complex. By stabilizing the cleavage intermediate and preventing DNA religation, this compound effectively transforms a vital cellular enzyme into a lethal agent that induces double-stranded DNA breaks. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of this and other fluoroquinolone interactions with bacterial topoisomerases. A deeper understanding of these mechanisms is paramount for the development of next-generation antibiotics that can circumvent emerging resistance.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Tosufloxacin

This guide provides a comprehensive overview of the fluoroquinolone antibiotic, this compound, focusing on its chemical structure, physicochemical properties, mechanism of action, and in vitro efficacy. Detailed experimental protocols for key assays are also provided to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic fluoroquinolone antibacterial agent. Its chemical and physical properties are summarized in the table below. The compound is often used in its tosylate salt form to improve its pharmaceutical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citations |

| IUPAC Name | 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | [1] |

| Chemical Formula | C₁₉H₁₅F₃N₄O₃ (Free Base) C₁₉H₁₅F₃N₄O₃ · C₇H₈O₃S (Tosylate Salt) C₁₉H₁₅F₃N₄O₃ · C₇H₈O₃S · H₂O (Tosylate Monohydrate) | [1][2][3][4][5][6] |

| Molecular Weight | 404.34 g/mol (Free Base) 576.54 g/mol (Tosylate Salt) 594.56 g/mol (Tosylate Monohydrate) | [1][2][3][5][6] |

| CAS Number | 100490-36-6 (Free Base) 115964-29-9 (Tosylate Salt) | [1][3][4][5][7][8] |

| Melting Point | Approximately 254 °C (decomposition) to 260 °C | [9][10] |

| Solubility | Water: Very slightly soluble[10] DMSO: 2-30 mg/mL[4][5][11] DMF: 30 mg/mL[4] Ethanol: Slightly soluble[4] 1 M NaOH: 50 mg/mL[11] | |

| pKa | Strongest Acidic: 5.22 Strongest Basic: 9.8 | [12] |

| Appearance | White to beige or yellowish crystalline powder | [5][10] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][10] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[1][3]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target.[1][3] This enzyme's primary role is to decatenate, or unlink, the daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

The mechanism involves this compound binding to and stabilizing the transient enzyme-DNA complex, which is known as a "cleavage complex".[5] This stabilization prevents the re-ligation of the DNA strands that the enzymes have cleaved. The accumulation of these stalled cleavage complexes acts as a physical barrier to the progression of the DNA replication machinery.[5] This blockage leads to a cascade of events, including the arrest of DNA synthesis, the generation of lethal double-strand DNA breaks, and the induction of the bacterial SOS response.[5][13] If the DNA damage is extensive and irreparable, it ultimately results in bacterial cell death.

In Vitro Efficacy

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including common respiratory and enteric pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a selection of clinically relevant bacterial isolates.

Table 2: In Vitro Activity of this compound Against Various Bacterial Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citations |

| Pseudomonas aeruginosa | 0.5 | 1.0 - 2.0 | [9][14] |

| Escherichia coli | ≤0.016 | - | [9] |

| Staphylococcus aureus | 0.063 | 0.063 | [9] |

| Haemophilus influenzae | ≤0.016 | 0.032 | [9] |

| Pseudomonas cepacia | 4.0 | 8.0 | [9] |

| Enterococcus faecalis | - | - | [14] |

| Salmonella spp. | - | - | [13] |

| Shigella spp. | - | - | [13] |

| Campylobacter spp. | - | - | [13] |

Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Values can vary based on testing methodology and specific strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using standardized broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of this compound against bacterial enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. In vitro activity of this compound, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of in-vitro and in-vivo antibacterial activity of this compound tosilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 13. In vitro activities of this compound, temafloxacin, and A-56620 against pathogens of diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activities of sparfloxacin, this compound, ciprofloxacin, and fleroxacin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tosufloxacin Tosylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin tosylate hydrate is a potent fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] This technical guide provides a detailed overview of a prominent synthesis pathway for this compound tosylate hydrate, including experimental protocols, quantitative data, and a visual representation of the synthetic route. The information is compiled from various sources to assist researchers and professionals in the field of drug development.

Core Synthesis Pathway

The synthesis of this compound tosylate hydrate can be achieved through multiple routes. A widely recognized and efficient method involves the use of a key intermediate, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[2][3]naphthyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with p-toluenesulfonic acid monohydrate to yield the final product.[4]

An alternative, more elaborate pathway begins with 2,4-difluoroaniline and proceeds through a series of reactions including substitution, cyclization, chlorination, amination, N-acetylation, hydrolysis, condensation, and a final cyclization to form the aforementioned key intermediate.[4]

A more recent, streamlined approach encompasses four main stages: amination, cyclization, substitution, and a concluding hydrolysis and salification step to produce this compound tosylate.[5]

Synthesis Pathway Diagram

Caption: Synthesis of this compound Tosylate Hydrate.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols.

| Parameter | Value | Reference |

| Yield | Approximately 90% | [4][6][7] |

| 89.0% | [4] | |

| 90.5% | [4][6] | |

| Purity | > 99% | [4][6] |

| 99.47% | [4][6] | |

| 99.90% | [4] |

Experimental Protocols

Method 1: Direct Reaction from Key Intermediate

This protocol details the synthesis of this compound tosylate monohydrate from its key ethyl ester intermediate.[4][6][7]

Materials:

-

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[2][3]naphthyridine-3-carboxylic acid ethyl ester (Formula II)

-

p-toluenesulfonic acid monohydrate

-

Acetone

-

Water

-

Activated carbon

Procedure:

-

Reaction Setup: In a 10L reaction kettle, mix 2000 ml of acetone and 2500.0 ml of water.

-

Addition of Reactants: Sequentially add 500g of the key intermediate (Formula II) and 901.83g of p-toluenesulfonic acid monohydrate to the solvent mixture.

-

Reaction: Mechanically stir the mixture and heat to a controlled temperature of 65-70°C. Maintain the reaction for 6 hours.

-

Monitoring: Monitor the reaction progress using HPLC until the residual amount of the starting material is ≤ 0.5%.

-

Purification: Add 50g of activated carbon to the reaction mixture and continue stirring at 65-70°C for 0.5 hours.

-

Crystallization: Filter the hot solution and then cool the filtrate to 0-5°C with continuous stirring to induce crystallization. Maintain for 7 hours.

-

Isolation and Drying: Filter the crystalline product and wash the filter cake with purified water. Dry the product at 55-65°C for 8-18 hours to obtain off-white this compound tosylate monohydrate.

Method 2: Multi-step Synthesis

This protocol outlines the key steps for a more comprehensive synthesis route.[5]

1. Amination:

-

Reactants: Acetic anhydride, triethyl orthoformate, fluorochlorotinate, methanol, and 2,4-difluoroaniline.

-

Procedure: These initial raw materials undergo an amination reaction to produce a this compound tosylate amino compound.

2. Cyclization:

-

Reactant: The amino compound from the previous step.

-

Procedure: The amino compound is subjected to a cyclization reaction to form a this compound tosylate cyclic compound.

3. Substitution:

-

Reactant: The cyclic compound from the previous step.

-

Procedure: A substitution reaction is carried out on the cyclic compound to yield a this compound tosylate substituent.

4. Hydrolysis and Salification:

-

Reactants: The substituent from the previous step, p-toluenesulfonic acid, and glacial acetic acid in purified water.

-

Procedure: The substituent undergoes a hydrolysis and salification reaction. The mass ratio of the substituent to glacial acetic acid to p-toluenesulfonic acid is 1:1:0.6. The mixture is heated to 98-100°C for 6-10 hours. The resulting crude product is then refined to obtain pure this compound tosylate.[5]

Refinement of the Crude Product:

-

Mix medicinal ethanol and purified water.

-

Add the crude this compound tosylate under stirring and continue to stir for 0.5-1 hour.

-

Perform centrifugal filtration.

-

Dry the product at 40-50°C for 2-2.5 hours to obtain the final this compound tosylate.[5]

Conclusion

The synthesis of this compound tosylate hydrate can be accomplished through various pathways, with the direct reaction from the ethyl ester intermediate offering a high-yield and high-purity route. The provided experimental protocols offer a detailed guide for the laboratory-scale synthesis of this important antibacterial agent. The choice of a specific synthetic route in a drug development setting will depend on factors such as cost-effectiveness, scalability, and regulatory requirements.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Production Method of this compound tosylate - Chempedia - LookChem [lookchem.com]

- 3. CN110283168B - Synthetic method of this compound tosylate cyclic compound - Google Patents [patents.google.com]

- 4. CN110041329B - Preparation method of this compound tosylate monohydrate - Google Patents [patents.google.com]

- 5. CN114369092A - this compound tosylate and preparation method thereof - Google Patents [patents.google.com]

- 6. Preparation method of this compound tosylate monohydrate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN110041329A - A kind of preparation method of this compound tosilate monohydrate - Google Patents [patents.google.com]

The Antibacterial Spectrum of Tosufloxacin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic demonstrating potent activity against a wide range of bacterial pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, with a specific focus on its efficacy against gram-positive bacteria. We will delve into its mechanism of action, present quantitative data on its in vitro activity, and detail the standard experimental protocols for its evaluation. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction to this compound

This compound (A-61827) is an orally active fluoroquinolone antibiotic characterized by its broad spectrum of activity against both gram-positive and gram-negative bacteria.[1][2] It has been shown to be particularly effective against common respiratory pathogens.[3] The tosylate salt of this compound is often used in formulations to improve its solubility and stability.[4]

Mechanism of Action

The primary antibacterial action of this compound involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[4]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.

-

Topoisomerase IV: This enzyme plays a key role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[4]

In gram-positive bacteria, fluoroquinolones like this compound generally exhibit greater activity against topoisomerase IV.[5] this compound binds to the enzyme-DNA complex, stabilizing the transient double-strand breaks that are a normal part of the enzyme's function. This prevents the re-ligation of the DNA strands, leading to an accumulation of fragmented DNA.[4] This irreparable damage to the bacterial chromosome triggers a cascade of events culminating in bacterial cell death.[4]

Caption: Mechanism of action of this compound in gram-positive bacteria.

Antibacterial Spectrum Against Gram-Positive Bacteria

This compound has demonstrated significant in vitro activity against a variety of clinically relevant gram-positive bacteria. It is often more potent than other fluoroquinolones, such as ciprofloxacin, against these organisms.[6][7]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several gram-positive species, as reported in various studies. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Gram-Positive Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes | Reference(s) |

| Staphylococcus aureus | 0.063 | 0.063 | - | [8] |

| Staphylococcus aureus (ciprofloxacin-susceptible) | - | 0.016 | - | [6] |

| Staphylococcus aureus | - | 0.12 | - | [7] |

| Staphylococcus epidermidis | - | 0.05 - 1.56 | Range for Staphylococci | [1][2] |

| Streptococcus pneumoniae | - | 0.5 | - | [7] |

| Streptococcus pneumoniae | - | 0.12 - 0.5 | Includes penicillin-resistant strains | [3] |

| Streptococcus pyogenes | - | 0.12 - 0.5 | - | [3] |

| Enterococci | - | 0.05 - 1.56 | Range for Enterococci | [1][2] |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The determination of in vitro antibacterial activity, specifically the MIC, is performed using standardized methods to ensure reproducibility and comparability of data. The methodologies are typically outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Standard Methodologies

The most common methods for determining the MIC of this compound are:

-

Broth Microdilution: This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is read as the lowest concentration of the antibiotic that prevents visible bacterial growth.[8]

-

Agar Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then spot-inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits the growth of the bacteria.

It has been noted in some studies that this compound MICs determined by broth microdilution methods can be four- to eightfold higher than those obtained with agar dilution methods.[6]

Experimental Workflow for MIC Determination

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Caption: A typical workflow for MIC determination by broth microdilution.

Conclusion

This compound exhibits potent in vitro activity against a broad spectrum of gram-positive bacteria, including key pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a robust means of bactericidal activity. The quantitative data presented in this guide, obtained through standardized experimental protocols, underscore the efficacy of this compound and support its role as a valuable therapeutic agent in the treatment of bacterial infections. This technical guide serves as a foundational resource for further research and development in the field of antimicrobial chemotherapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Antibacterial activity of this compound against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activities of sparfloxacin, this compound, ciprofloxacin, and fleroxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro activity of this compound, a new quinolone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of this compound, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iacld.com [iacld.com]

- 10. pid-el.com [pid-el.com]

In Vitro Activity of Tosufloxacin Against Gram-Negative Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin, a fluoroquinolone antibiotic, has demonstrated a broad spectrum of in vitro activity against a variety of clinically significant gram-negative pathogens. As with other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.[1] This technical guide provides a comprehensive overview of the in vitro activity of this compound against key gram-negative bacteria, detailing experimental protocols for susceptibility testing and summarizing key quantitative data.

Mechanism of Action

The bactericidal activity of this compound stems from its ability to form a stable complex with the bacterial DNA and the DNA gyrase or topoisomerase IV enzymes. This ternary complex blocks the progression of the replication fork, leading to double-stranded DNA breaks and ultimately, cell death. In many gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

References

The Pharmacokinetic Profile and Bioavailability of Tosufloxacin in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of tosufloxacin, a fluoroquinolone antibiotic, in various preclinical models. The information is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows.

Quantitative Pharmacokinetic Data

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| Rat | 100 | Oral | - | 1.0 - 4.0 | - | - | - | [1] |

| Mouse | - | Oral | - | - | - | - | - | [2] |

Note: Specific values for Cmax, AUC, and T½ for mice and rats after oral administration, and particularly for intravenous administration, are not detailed in the readily available scientific literature. The provided Tmax for rats is a range observed in a tissue distribution study.[1] Further targeted preclinical studies would be necessary to determine these specific parameters and calculate absolute bioavailability.

Table 2: Human Pharmacokinetic Parameters of this compound (for reference)

| Dose | Route | Cmax (µg/mL) | Tmax (h) | T½ (h) | Urinary Recovery (%) | Reference |

| 300 mg | Oral (fasting) | 0.67 | ~2 | 3.85 | 21.0 | [3] |

| 300 mg | Oral (non-fasting) | 1.08 | ~2 | - | 36.4 | [3] |

| 150 mg | Oral | 0.54 | ~2 | 4.85 | - | [4] |

| 300 mg | Oral | 1.06 | ~2 | 4.44 | - | [4] |

This human data is provided as a benchmark for understanding the general pharmacokinetic profile of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are synthesized protocols based on common practices for this type of research.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats and male ICR mice are commonly used for pharmacokinetic studies.

-

Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.

-

Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures.

Drug Administration and Dosing

-

Oral (p.o.) Administration: this compound is typically suspended in a vehicle such as a 0.5% methylcellulose solution and administered via oral gavage to fasted animals. Fasting is usually for 12 hours prior to dosing.

-

Intravenous (i.v.) Administration: For intravenous administration, this compound is dissolved in a suitable vehicle, such as sterile saline or a solution containing a solubilizing agent, and administered as a bolus injection, typically into the tail vein.

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing. Common time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Sampling Site: In rats, blood is often collected from the jugular vein via an indwelling cannula or from the retro-orbital plexus.

-

Sample Processing: Blood samples are collected into heparinized tubes and centrifuged (e.g., at 10,000 rpm for 10 minutes) to separate the plasma. The resulting plasma is then stored at -20°C or lower until analysis.

Bioanalytical Method for this compound in Plasma

The concentration of this compound in plasma samples is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection.[5][6]

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol to the plasma sample.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

HPLC System and Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 270-330 nm.

-

Internal Standard: An appropriate internal standard is used for quantification.

-

-

Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞). The linear trapezoidal rule is typically used for calculation.

-

T½ (Half-life): The elimination half-life.

-

CL (Clearance): Total body clearance.

-

Vd (Volume of Distribution): Apparent volume of distribution.

-

Absolute Oral Bioavailability (F%): Calculated using the formula: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Mandatory Visualizations

Experimental Workflow for a Preclinical Oral Bioavailability Study

The following diagram illustrates the typical workflow for determining the oral bioavailability of a compound like this compound in a preclinical rat model.

Logical Relationship for Bioavailability Calculation

The following diagram illustrates the relationship between the key parameters used to calculate the absolute oral bioavailability.

References

- 1. [A study on the distribution of T-3262 (this compound tosilate) in salivary glands of rats using microautoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of early-life this compound tosilate hydrate administration on growth rate, neurobehavior, and gut microbiota at adulthood in male mice [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Determination of this compound in Plasma by [research.amanote.com]

- 6. Determination of this compound in Plasma by High-Performance Liquid Chromatography with Column Switching. | CiNii Research [cir.nii.ac.jp]

An In-depth Technical Guide to Tosufloxacin Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin tosylate is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is the tosylate salt of this compound, a third-generation fluoroquinolone.[2] This salt form enhances the solubility and stability of the parent compound, improving its pharmaceutical properties.[3] Developed by Toyama Chemical Co., Ltd., this compound has been utilized in the treatment of various bacterial infections, including respiratory, urinary tract, and skin infections.[2][4] This technical guide provides a comprehensive overview of this compound tosylate, focusing on its chemical properties, mechanism of action, synthesis, pharmacology, and clinical aspects, with a particular emphasis on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound tosylate is a racemate, existing as an equimolar mixture of (R)- and (S)-enantiomers.[5] The chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | [5] |

| Molecular Formula | C₂₆H₂₃F₃N₄O₆S | [5] |

| Molecular Weight | 576.5 g/mol | [5] |

| CAS Number | 115964-29-9 | [6] |

| Appearance | White to beige powder | [7] |

| Solubility | DMSO: 2 mg/mL (clear) | [7] |

| pKa | 5.8 and 8.7 | [8] |

Mechanism of Action

The primary antibacterial mechanism of this compound involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[3]

-

Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter DNA strands following replication.[2][3]

This compound inserts itself into the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes.[3] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately resulting in bacterial cell death.[2][3]

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound in a bacterial cell.

Quantitative Inhibitory Activity

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV has been quantified by determining the 50% inhibitory concentrations (IC₅₀).

| Target Enzyme | Organism | IC₅₀ (µg/mL) | Reference |

| DNA Gyrase | Staphylococcus aureus | 11.6 | [2] |

| Topoisomerase IV | Staphylococcus aureus | 3.89 | [2] |

| DNA Gyrase | Enterococcus faecalis | 11.6 | [2] |

| Topoisomerase IV | Enterococcus faecalis | 3.89 | [2] |

Synthesis and Purification

The synthesis of this compound tosylate monohydrate can be achieved through a multi-step process, with a key final step involving the reaction of an ester intermediate with p-toluenesulfonic acid.

Experimental Protocol: Synthesis of this compound Tosylate Monohydrate

This protocol is based on a patented synthesis method.[1]

Starting Material: 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[7][9]naphthyridine-3-carboxylic acid ethyl ester.

Reagents and Solvents:

-

p-toluenesulfonic acid monohydrate

-

Acetone

-

Water

-

Activated carbon

Procedure:

-

In a 10L reaction kettle, mix 2000 mL of acetone and 2500.0 mL of water.

-

Add 500 g of the starting ethyl ester intermediate and 901.83 g of p-toluenesulfonic acid monohydrate to the solvent mixture.

-

Mechanically stir and heat the mixture, maintaining the system temperature at 65-70°C for 6 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the residual amount of the starting material is ≤ 0.5%.

-

Add 50 g of activated carbon to the reaction mixture and continue stirring at 65-70°C for 0.5 hours for decolorization.

-

Filter the mixture while hot to remove the activated carbon.

-

Cool the filtrate to 0-5°C with stirring to induce crystallization.

-

Maintain stirring and crystallization for 7 hours.

-

Filter the crystalline product and wash the filter cake with 1000 mL of purified water.

-

Dry the filter cake at 55-65°C for 8-18 hours to obtain off-white this compound tosylate monohydrate.

The following diagram outlines the synthesis and purification workflow.

Caption: Workflow for the synthesis and purification of this compound Tosylate.

In Vitro Antibacterial Activity

This compound exhibits potent in vitro activity against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[10][11][12]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound tosylate stock solution

-

Sterile diluents

Procedure:

-

Prepare a 2x concentrated stock solution of this compound tosylate in the test medium.

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the 2x this compound tosylate stock solution to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 100 µL from the last column of the dilution series.

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

-

Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound tosylate that completely inhibits visible bacterial growth.

The following diagram illustrates the broth microdilution workflow.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC₉₀ Data

The MIC₉₀ is the concentration of an antibiotic that inhibits the growth of 90% of the tested bacterial isolates.

| Organism | MIC₉₀ (µg/mL) | Reference |

| Chlamydia trachomatis | 0.25 | [13] |

| Neisseria gonorrhoeae | 0.008 | [13] |

| Streptococcus pneumoniae | 0.25 | [5] |

| Macrolide-Resistant Mycoplasma pneumoniae | 0.5 | [14] |

In Vivo Efficacy

The antibacterial efficacy of this compound tosylate has been demonstrated in animal models of infection.

Experimental Protocol: Murine Pneumonia Model

This protocol provides a general framework for evaluating the efficacy of this compound tosylate in a mouse model of pneumonia.

Animals:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

Infection Procedure:

-

Culture the desired bacterial strain (e.g., Streptococcus pneumoniae) to mid-log phase and wash with sterile phosphate-buffered saline (PBS).

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Intranasally instill a specific inoculum of the bacterial suspension (e.g., 10⁶ CFU in 50 µL of PBS) into the nares of the mice.

Treatment Protocol:

-

At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound tosylate administered via an appropriate route (e.g., oral gavage).

-

Administer the desired dose of this compound tosylate at specified intervals (e.g., once or twice daily) for a defined duration (e.g., 3-5 days).

-

Include a vehicle control group that receives the same treatment regimen without the active drug.

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in sterile PBS.

-

Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).

-

Compare the bacterial loads between the treated and control groups to assess the efficacy of this compound tosylate.

The following diagram illustrates the workflow for the in vivo pneumonia model.

Caption: Workflow for an in vivo murine pneumonia model.

Pharmacokinetics in Humans

The pharmacokinetic profile of this compound tosylate has been evaluated in healthy adult volunteers.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters after single oral doses of this compound tosylate granules.[11]

| Dose (mg) | Cmax (µg/mL) | Tmax (hours) | T₁/₂ (hours) | AUC (µg·h/mL) | 24-hr Urinary Excretion (%) |

| 100 | 0.54 | 2.4 - 2.6 | 6.3 - 6.5 | 4.84 | 49.7 |

| 200 | 1.06 | 2.4 - 2.6 | 6.3 - 6.5 | 9.99 | 43.1 |

| 300 | 1.35 | 2.4 - 2.6 | 6.3 - 6.5 | 12.69 | 38.9 |

Clinical Efficacy

This compound tosylate has demonstrated clinical efficacy in the treatment of various infections, including community-acquired pneumonia (CAP).

Clinical Trial Protocol: Community-Acquired Pneumonia in Children

The following is a summary of a clinical trial protocol for the use of this compound tosylate in pediatric patients with CAP.[1][15]

-

Study Design: Open-label, single-arm, multicenter study.

-

Patient Population: Children younger than 16 years with mild to severe CAP.

-

Inclusion Criteria: Diagnosis of CAP based on the severity assessment criteria in the Guidelines for the Management of Respiratory Infectious Diseases in Children in Japan 2007.

-

Exclusion Criteria: History of allergy to quinolones, inability to take oral medication, suspected viral pneumonia.

-

Intervention: this compound tosylate hydrate fine granules administered orally at a dose of 6 mg/kg twice daily for 5 to 10 days. The maximum dosage was 180 mg per dose and 360 mg per day.

-

Efficacy Evaluation: Based on the "Criteria for Clinical Evaluation of Antibiotics in Pediatrics," assessing clinical signs and symptoms.

-

Safety Evaluation: Monitoring for adverse drug reactions and abnormal laboratory values.

Clinical Efficacy Data in Pediatric CAP

| Patient Group | Overall Efficacy Rate (%) | Reference |

| All CAP patients | 94.7 (90/95) | [15][16] |

| Bacterial pneumonia | 97.7 (43/44) | [15][16] |

| Mycoplasma pneumonia | 96.3 (26/27) | [15][16] |

Safety and Tolerability

This compound tosylate is generally well-tolerated. The most common adverse drug reactions reported in clinical trials are gastrointestinal disturbances such as diarrhea.[15][16] No joint-related adverse drug reactions were noted in a study of pediatric patients with CAP.[15][16]

Conclusion

This compound tosylate is a potent fluoroquinolone antibiotic with a well-defined mechanism of action and a broad spectrum of antibacterial activity. Its favorable pharmacokinetic profile and demonstrated clinical efficacy, particularly in respiratory tract infections, make it a valuable therapeutic option. This technical guide has provided a comprehensive overview of the key scientific and clinical aspects of this compound tosylate, offering a valuable resource for researchers and drug development professionals.

References

- 1. UMIN Clinical Trials Registry [center6.umin.ac.jp]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revive.gardp.org [revive.gardp.org]

- 4. researchgate.net [researchgate.net]

- 5. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Determination of this compound in Plasma by High-Performance Liquid Chromatography with Column Switching. | CiNii Research [cir.nii.ac.jp]

- 8. CN114369092A - this compound tosylate and preparation method thereof - Google Patents [patents.google.com]

- 9. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. youtube.com [youtube.com]

- 13. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Efficacy of Macrolides, Minocycline, and this compound against Macrolide-Resistant Mycoplasma pneumoniae Pneumonia in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. keio.elsevierpure.com [keio.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: Unraveling the Efficacy of Tosufloxacin Against Staphylococcus aureus Persister Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Staphylococcus aureus infections pose a significant global health threat, exacerbated by the emergence of antibiotic resistance and the formation of persister cells. Persisters are a subpopulation of dormant, drug-tolerant bacterial cells that contribute to chronic and recurrent infections. Standard antibiotics, which target actively growing cells, are largely ineffective against them. This guide provides a comprehensive technical overview of the demonstrated in vitro activity of tosufloxacin, a fluoroquinolone antibiotic, against S. aureus persisters. Through a detailed examination of experimental data, methodologies, and relevant biological pathways, this document elucidates the potential of this compound as a potent anti-persister agent.

Introduction to S. aureus Persistence

Staphylococcus aureus is a versatile pathogen responsible for a wide range of infections[1][2]. Its ability to form biofilms and, critically, to generate persister cells, makes these infections notoriously difficult to eradicate[3][4]. Persister cells are phenotypically distinct from genetically resistant bacteria; they are not mutants but rather dormant variants that can survive high concentrations of antibiotics[1][5]. Upon cessation of treatment, these cells can "awaken" and repopulate, leading to infection relapse[5]. The metabolic dormancy of persisters, often characterized by low ATP levels, renders traditional antibiotics that target active processes like cell wall synthesis or protein production ineffective[5][6][7]. Therefore, compounds that can eradicate these non-growing cells are of high therapeutic interest.

Mechanism of Action: this compound

This compound is a broad-spectrum fluoroquinolone antibiotic[8]. Like other quinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV[9]. These enzymes are crucial for managing DNA topology during replication, transcription, and repair[9]. By forming a stable complex with the enzyme and cleaved DNA, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death[9].

What distinguishes this compound's high efficacy against S. aureus persisters is potentially linked to its chemical structure. Studies have highlighted that this compound and another highly active quinolone, trovafloxacin, both possess a 2,4-difluorophenyl group at the N-1 position of the quinolone nucleus[1][2][10]. It is speculated that this specific moiety enhances its anti-persister activity, a feature absent in less effective quinolones like ofloxacin, ciprofloxacin, and levofloxacin[1][2].

Caption: this compound inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death.

Quantitative Data on Anti-Persister Activity

A pivotal study screened a library of 1,524 clinical drugs and identified this compound as the most potent agent against stationary-phase S. aureus persisters[1][2][10][11]. The following tables summarize the key quantitative findings from time-kill assays.

Table 1: Comparative Efficacy of Anti-Persister Drug Candidates

This table shows the survival of S. aureus persisters after exposure to various drug candidates (50 μM) identified from a clinical library screen. Data is presented as Colony Forming Units (CFU/mL).

| Drug Candidate | Day 0 (CFU/mL) | Day 1 (CFU/mL) | Day 2 (CFU/mL) | Day 3 (CFU/mL) | Day 4 (CFU/mL) |

| This compound | ~1 x 10⁶ | ~1 x 10³ | 0 | 0 | 0 |

| Clinafloxacin | ~1 x 10⁶ | ~1 x 10⁴ | ~1 x 10² | ~1 x 10¹ | ~1 x 10¹ |

| Thiostrepton | ~1 x 10⁶ | ~1 x 10⁵ | ~1 x 10³ | ~1 x 10² | ~1 x 10² |

| Doxycycline | ~1 x 10⁶ | ~1 x 10⁵ | ~1 x 10⁴ | ~1 x 10³ | ~1 x 10³ |

| Chlorosalicylanilide | ~1 x 10⁶ | ~1 x 10⁵ | ~1 x 10⁵ | ~1 x 10⁴ | ~1 x 10⁴ |

| Data synthesized from Niu, H., et al. (2015). A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters.[1] |

Table 2: Comparison of Fluoroquinolone Activity Against S. aureus Persisters

This table compares the bactericidal activity of different fluoroquinolones (10 μM) against S. aureus persisters over 24 hours.

| Fluoroquinolone | 0 Hours (CFU/mL) | 3 Hours (CFU/mL) | 6 Hours (CFU/mL) | 24 Hours (CFU/mL) |

| This compound | ~5 x 10⁵ | ~1 x 10⁵ | ~5 x 10³ | ~1 x 10¹ |

| Trovafloxacin | ~5 x 10⁵ | ~1 x 10⁵ | ~1 x 10⁴ | ~1 x 10² |

| Ofloxacin | ~5 x 10⁵ | ~2 x 10⁵ | ~1 x 10⁵ | ~5 x 10⁴ |

| Levofloxacin | ~5 x 10⁵ | ~3 x 10⁵ | ~2 x 10⁵ | ~1 x 10⁵ |

| Ciprofloxacin | ~5 x 10⁵ | ~4 x 10⁵ | ~3 x 10⁵ | ~2 x 10⁵ |

| Data synthesized from Niu, H., et al. (2015). A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters.[2] |

The data clearly indicates that this compound completely eradicated the persister population within 2 days, a level of efficacy not achieved by the other tested compounds[1]. Furthermore, its activity surpassed that of other common fluoroquinolones, reinforcing the hypothesis that its unique structure contributes to its superior anti-persister effects[2].

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the activity of this compound against S. aureus persisters, based on published studies[1][2][12][13].

Preparation and Enrichment of Persister Cells

This protocol describes the method for isolating a population of S. aureus cells enriched with persisters from a stationary phase culture.

-

Bacterial Culture: Inoculate S. aureus (e.g., strain Newman or USA300) in Tryptic Soy Broth (TSB). Incubate at 37°C with shaking for 24-48 hours to reach the stationary phase.

-

Enrichment: Treat the stationary phase culture with a high concentration of a bactericidal antibiotic, such as ofloxacin (10 μg/mL) or gentamicin (10 μg/mL), for 4 hours. This step kills the metabolically active cells, leaving a population enriched with dormant persisters.

-

Washing: After treatment, centrifuge the bacterial suspension to pellet the cells.

-

Resuspension: Discard the supernatant and wash the pellet twice with a sterile buffer (e.g., phosphate-buffered saline, PBS) to remove residual antibiotic.

-

Final Suspension: Resuspend the final pellet in a minimal nutrient buffer, such as MOPS (3-morpholinopropane-1-sulfonic acid) buffer, to a desired cell density (e.g., ~10⁷ CFU/mL) for subsequent drug exposure assays.

Caption: Workflow for the enrichment of S. aureus persisters and subsequent evaluation of drug efficacy.

Time-Kill Assay for Persister Cells

This assay quantifies the bactericidal activity of a compound against the enriched persister population over time.

-

Preparation: Add 1 mL of the enriched persister cell suspension (from protocol 5.1) into sterile Eppendorf tubes.

-

Drug Addition: Add the test compound (e.g., this compound) to a final concentration of 50 μM. Include a no-drug control.

-

Incubation: Incubate the tubes at 37°C.

-

Sampling: At predetermined time points (e.g., Day 1, 2, 3, and 4), remove a 100 μL aliquot from each tube.

-

Washing: Wash the sample in PBS to remove the drug.

-

Plating: Perform serial dilutions of the washed suspension in PBS and spot-plate onto TSB agar plates.

-

Enumeration: Incubate the plates overnight at 37°C. Count the number of colonies to determine the CFU/mL at each time point. Complete eradication is defined as 0 CFU.

Signaling Pathways and Persistence Mechanisms

The formation of S. aureus persisters is a complex process not governed by a single pathway. It involves a network of stress responses and metabolic shifts that lead to a dormant state.

Key factors contributing to persistence include:

-

ATP Depletion: A hallmark of persister cells is a significant reduction in intracellular ATP levels. This metabolic shutdown makes them tolerant to antibiotics targeting active cellular processes[5][7].

-

Toxin-Antitoxin (TA) Systems: While their role is debated and can be species-specific, TA systems are thought to contribute to growth arrest and the persister phenotype[5].

-

Global Regulators: Systems like the accessory gene regulator (agr) quorum-sensing system and the alternative sigma factor B (sigB) are involved in stress response and virulence, and their modulation can influence the formation of persister-like cells or small-colony variants (SCVs)[6][14][15].

-

ATP Synthase: Recent studies suggest that S. aureus ATP synthase plays a role in biofilm persistence by influencing the host immune response, indicating a link between energy metabolism and immune evasion[16].

This compound's ability to kill these non-growing cells suggests its mechanism may be less dependent on the cell's metabolic activity compared to other antibiotic classes, or that it can effectively target essential processes that remain active even in a dormant state.

Caption: Key environmental stresses and cellular pathways contributing to S. aureus persister formation.

Conclusion and Future Directions

Further research is warranted in several areas:

-

In Vivo Efficacy: While in vitro results are compelling, the activity of this compound must be validated in animal models of persistent S. aureus infection, such as biofilm or deep-seated abscess models[1][10].

-

Combination Therapy: Investigating this compound in combination with other antibiotics that target growing bacteria could lead to sterilizing regimens capable of clearing entire bacterial populations in complex infections like biofilms[17][18].

-

Mechanism of Persister Killing: Elucidating the precise molecular mechanism by which this compound kills non-growing, low-ATP cells will provide invaluable insight into persister physiology and aid in the design of next-generation anti-persister drugs[1][10].

References

- 1. A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JCI Insight - Targeting fundamental pathways to disrupt Staphylococcus aureus survival: clinical implications of recent discoveries [insight.jci.org]

- 4. Antimicrobial Treatment of Staphylococcus aureus Biofilms [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Persistence of Staphylococcus aureus: Multiple Metabolic Pathways Impact the Expression of Virulence Factors in Small-Colony Variants (SCVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of persisters of the pathogenic microorganism Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Bibliotek.dk | Lån fra alle Danmarks biblioteker [bibliotek.dk]

- 12. Persister Assay [bio-protocol.org]

- 13. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]

- 16. journals.asm.org [journals.asm.org]

- 17. mdpi.com [mdpi.com]

- 18. Eradication of Staphylococcus aureus Biofilm Infection by Persister Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocol for Tosufloxacin Minimum Inhibitory Concentration (MIC) Testing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a critical step in understanding its potency and in monitoring the emergence of resistance. These application notes provide detailed protocols for performing this compound MIC testing using standardized methods, including broth microdilution, agar dilution, and gradient diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

This compound MIC Breakpoints

While specific CLSI or EUCAST clinical breakpoints for this compound are not widely established in their primary publications, research indicates that for certain organisms, breakpoints for other fluoroquinolones are often used as a surrogate. For Streptococcus pneumoniae, the breakpoints for levofloxacin are commonly applied to this compound.[1]

| Organism | Method | Susceptible (S) (μg/mL) | Intermediate (I) (μg/mL) | Resistant (R) (μg/mL) |

| Streptococcus pneumoniae | Broth Microdilution | ≤2 | 4 | ≥8 |

In Vitro Activity of this compound against Common Pathogens

The following table summarizes the in vitro activity of this compound against a selection of common bacterial pathogens, presented as MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively). This data is derived from surveillance studies.

| Organism | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Escherichia coli | 255 | ≤0.06 - ≥32 | ≤0.06 | ≥32 | [2] |

| Pseudomonas aeruginosa | 114 | ≤0.06 - ≥32 | 0.5 | ≥32 | [2] |

| Staphylococcus aureus | - | - | 0.1 | 0.39 | [3] |

| Streptococcus pneumoniae | - | - | 0.39 | - | [3] |

| Haemophilus influenzae | - | - | 0.013 | - | [3] |

Note: MIC data can vary based on the geographic region and time of isolate collection.

Quality Control (QC) Strains and MIC Ranges

Official CLSI or EUCAST quality control (QC) MIC ranges specific to this compound are not currently published. However, standard ATCC® strains are recommended for routine QC of antimicrobial susceptibility testing. Laboratories should establish their own internal QC ranges for this compound based on the manufacturer's recommendations or through in-house validation studies. The following are the standard QC strains for susceptibility testing of the indicated bacterial groups.

| Quality Control Strain | Gram Stain | Typical QC Applications |

| Escherichia coli ATCC® 25922™ | Gram-negative | Enterobacterales |

| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | Non-fermenting Gram-negative bacilli |

| Staphylococcus aureus ATCC® 29213™ | Gram-positive | Staphylococci |

| Streptococcus pneumoniae ATCC® 49619™ | Gram-positive | Streptococci |

Experimental Protocols

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium in a 96-well microtiter plate.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Protocol:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Further dilute in CAMHB to create a working stock.

-

Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound working stock in CAMHB to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).

-

Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculate the Plate: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Inoculator (e.g., Steers replicator)

Protocol:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest desired final concentration in the agar.

-

Prepare Agar Plates: Prepare a series of molten MHA aliquots. Add the appropriate volume of the this compound stock solution to each aliquot to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate Plates: Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 10⁴ CFU per spot). A multi-pronged inoculator can be used to test multiple isolates simultaneously.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony.

Gradient Diffusion Method

This method utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.

Materials:

-

This compound gradient diffusion strips

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile swabs

-

Incubator (35°C ± 2°C)

Protocol:

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

-

Apply Gradient Strip: Allow the plate to dry for 3-5 minutes. Using sterile forceps, apply the this compound gradient strip to the agar surface with the concentration gradient facing downwards.

-

Incubation: Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.

-

Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Disclaimer

These protocols are intended for research and professional use. It is essential to follow all applicable laboratory safety guidelines. The information provided is based on current standards, but users should always refer to the latest versions of CLSI and EUCAST documents for the most up-to-date recommendations.

References

- 1. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nationwide surveillance of bacterial pathogens isolated from children conducted by the surveillance committee of Japanese Society of Chemotherapy, the Japanese Association for Infectious Diseases, and the Japanese Society for Clinical Microbiology in 2017: General overview of pathogenic antimicrobial susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Agar Dilution Susceptibility Testing of Tosufloxacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Tosufloxacin against clinically relevant bacteria using the agar dilution method. The procedures outlined are based on established standards for antimicrobial susceptibility testing.

Introduction